![molecular formula C13H23N3O B13300614 1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13300614.png)
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[25]octane is a complex organic compound that features a piperazine ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane typically involves the reaction of 4-methylpiperazine with a suitable spirocyclic precursor. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with a spirocyclic halide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antineoplastic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine-1-carbodithioate: Shares the piperazine ring but has different functional groups.
N-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide: Similar structure with additional functional groups.
Uniqueness
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various applications where specific molecular interactions are required .
Properties
Molecular Formula |
C13H23N3O |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
6-azaspiro[2.5]octan-2-yl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H23N3O/c1-15-6-8-16(9-7-15)12(17)11-10-13(11)2-4-14-5-3-13/h11,14H,2-10H2,1H3 |
InChI Key |
SBVHJGCDZAWZND-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC23CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13300531.png)
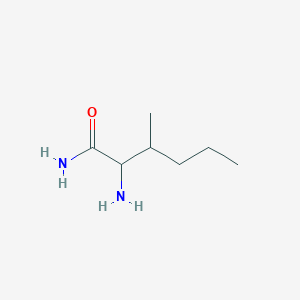
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
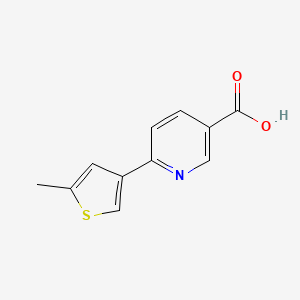
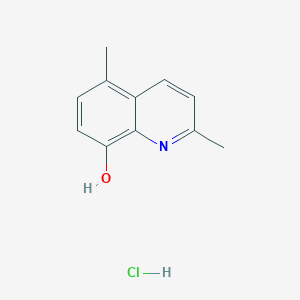

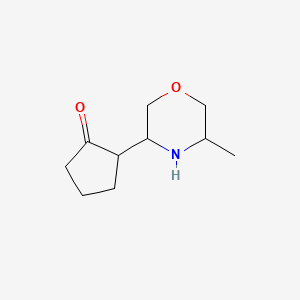
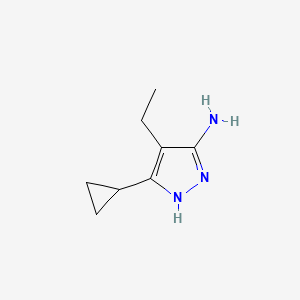

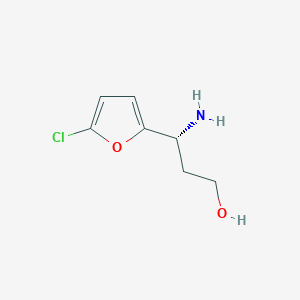

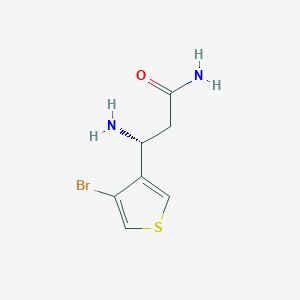
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13300607.png)
